molecular formula C8H10O B127560 Benzeneethanol-d5 CAS No. 35845-63-7

Benzeneethanol-d5

Cat. No.: B127560
CAS No.: 35845-63-7
M. Wt: 127.19 g/mol
InChI Key: WRMNZCZEMHIOCP-RALIUCGRSA-N
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Description

Benzeneethanol-d5, also known as deuterated benzeneethanol, is a deuterium-labeled compound where five hydrogen atoms in benzeneethanol are replaced by deuterium. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy as a solvent or reference standard due to its unique isotopic properties. The presence of deuterium atoms helps in reducing background signals in NMR spectra, making it easier to analyze the chemical environment of other nuclei.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneethanol-d5 can be synthesized through several methods. One common approach involves the deuteration of benzeneethanol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: In an industrial setting, this compound is produced by catalytic hydrogenation of benzeneethanol in the presence of deuterium oxide (D2O). The process involves the use of a deuterium exchange catalyst, which facilitates the replacement of hydrogen atoms with deuterium. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions: Benzeneethanol-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to benzeneacetaldehyde-d5 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to benzeneethane-d5 using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) under reflux conditions.

Major Products Formed:

    Oxidation: Benzeneacetaldehyde-d5.

    Reduction: Benzeneethane-d5.

    Substitution: Benzeneethanol derivatives with various functional groups.

Scientific Research Applications

Benzeneethanol-d5 has several applications in scientific research:

    Chemistry: Used as a solvent and reference standard in NMR spectroscopy to study the structure and dynamics of organic molecules.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of drugs.

    Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzeneethanol-d5 is primarily related to its role as a deuterated solvent or reference standard in NMR spectroscopy. The deuterium atoms in this compound do not produce significant background signals in the NMR spectrum, allowing for clearer observation of the chemical environment of other nuclei. This property is particularly useful in studying complex organic molecules and their interactions.

Comparison with Similar Compounds

    Benzeneethanol: The non-deuterated form of benzeneethanol.

    Benzeneethane-d5: A fully deuterated derivative of benzeneethane.

    Benzeneacetaldehyde-d5: A deuterated form of benzeneacetaldehyde.

Uniqueness: Benzeneethanol-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy. The reduced background signals and enhanced resolution make it an invaluable tool for researchers studying the structure and dynamics of organic molecules. Additionally, the isotopic labeling allows for precise tracing in metabolic and pharmacokinetic studies.

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMNZCZEMHIOCP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470349
Record name Benzeneethanol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35845-63-7
Record name Benzeneethanol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35845-63-7
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Synthesis routes and methods I

Procedure details

Epoxides are reduced readily with lithium pyrrolidinoborohydride. Thus, cyclohexene oxide is reduced to cyclohexanol, and styrene oxide gives predominantly 2-phenylethanol (see Reaction Sequences 7 and 8). ##STR6##
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Synthesis routes and methods II

Procedure details

It has long been desirable to prepare β-phenylethyl alcohol in a low cost process. This material is a valuable intermediate in the preparation of fragrances and of styrene, a commercial chemical with widely varying uses. In the past, it has been proposed that β-phenylethyl alcohol be prepared from benzyl alcohol. For example, the reaction has been described by Wender, I. et al., J. Am. Chem. Soc. 71 (1949), pages 4160-4161 in the presence of a cobalt catalyst. This early work is summarized by Orchin in Advances in Catalysis, Vol. V (1953), pages 393-414. This author reports that, at 185° C., a 50-60% yield of toluene and a 25-35% yield of β-phenylethanol is obtained. Other workers have experimented with this reaction, particularly Y. B. Kryukov et al., Neftekhimiya, 1970, 10 (1), at page 83. Here, a vapor phase reaction is described over an iron, alumina, vanadium and potassium catalyst at 450° C. and 50 atmospheres pressure. Unfortunately, in this latter reaction extremely low selectivities to the β-phenylethanol were obtained.
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25%
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Synthesis routes and methods III

Procedure details

A mixture of 100 ml of tetrahydrofuran (THF) and 30 g of powdered polyhydroxystyrene (PHS) was added to a 250 ml three-necked flask equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet. The mixture stirred for 30 minutes to form a homogeneous solution before 5.0 g of tertiary butyl vinyl ether, 4.8 g of phenethyl alcohol and 140 mg of solid pyridinium-para-toluene sulfonate was added. A brief exotherm was observed followed by a temperature rise of 23° to 27° C. The solution was allowed to stir at 23° C. for 20 hours before 4 g of triethylamine solution (prepared by dissolving 2.31 g of triethylanine in 200 g of TBF) was added to the reaction mixture to quench the acid. The reaction mixture was stirred for additional 30 minutes. The polymer solution was drop-wise added to 1000 ml of de-ionized water under vigorous stirring. The precipitated solid polymer was isolated by filtration. The polymer was washed two times with 250 ml of de-ionized water. The polymer was dried under vacuum at 60° C. for 18 hours.
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Synthesis routes and methods IV

Procedure details

Benzaldehyde (1.6 g, 15 mmol), acetophenone (1.8 g, 15% mmol) and acetic acid (0.3 g, 5 mmol) were combined in a flask under nitrogen. 5-Ethyl-2-methylpyridine borane (0.7 g, 5 mmol) was added via syringe over 5 minutes at room temperature. At the end of the addition the temperature of the reaction mixture reached 70° C. An ice water bath was applied immediately to bring the temperature down. The 1H NMR spectrum indicated that the reaction was complete, giving a 91:9 ratio of benzyl alcohol to phenethylalcohol. Of the combined carbonyl substrates, 37% were reduced and 63% remained unreduced. The 11B NMR spectrum indicated 77% borate (reduced carbonyl products) and 22% (combined species between 0 and 2 ppm) of amine coordinated to borate products.
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